molecular formula C19H17N3O B5858263 1-[2-(naphthalen-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-amine

1-[2-(naphthalen-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-amine

Cat. No.: B5858263
M. Wt: 303.4 g/mol
InChI Key: AGVQJKFUBSLSMA-UHFFFAOYSA-N
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Description

1-[2-(naphthalen-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-amine is a complex organic compound that features a benzodiazole ring linked to a naphthalene moiety via an ethoxy bridge

Properties

IUPAC Name

1-(2-naphthalen-2-yloxyethyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c20-19-21-17-7-3-4-8-18(17)22(19)11-12-23-16-10-9-14-5-1-2-6-15(14)13-16/h1-10,13H,11-12H2,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVQJKFUBSLSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCN3C4=CC=CC=C4N=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(naphthalen-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the naphthalen-2-yloxy intermediate: This can be achieved by reacting naphthol with an appropriate alkylating agent under basic conditions.

    Coupling with benzodiazole: The naphthalen-2-yloxy intermediate is then coupled with a benzodiazole derivative using a suitable coupling reagent, such as a phosphonium or ammonium salt, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(naphthalen-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted benzodiazole compounds.

Scientific Research Applications

1-[2-(naphthalen-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-[2-(naphthalen-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(naphthalen-1-yloxy)-ethyl)-acetamide: Similar structure but with an acetamide group instead of a benzodiazole ring.

    2-(naphthalen-2-yloxy)-N-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide: Features a hydrazide linkage and multiple naphthalen-2-yloxy groups.

Uniqueness

1-[2-(naphthalen-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-amine is unique due to its combination of a benzodiazole ring and a naphthalene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

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